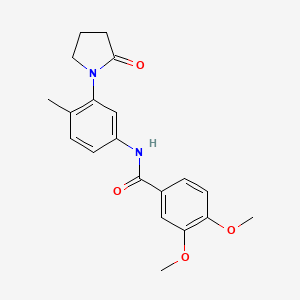
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MPD-711, is a synthetic compound that has been the subject of significant scientific research. This compound belongs to the class of drugs known as benzamides and has been found to have potential therapeutic applications in various fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate, which is subsequently converted to the final product through a coupling reaction with 4-dimethylaminopyridine and benzoyl chloride.
Starting Materials
3,4-dimethoxybenzoic acid, thionyl chloride, N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine, 4-dimethylaminopyridine, benzoyl chloride
Reaction
3,4-dimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride., The acid chloride is then reacted with N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amine to form the amide intermediate., The amide intermediate is then coupled with 4-dimethylaminopyridine and benzoyl chloride to form the final product, 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been found to bind to the mu-opioid receptor and inhibit the activity of the cyclooxygenase enzyme, which is responsible for the production of inflammatory mediators.
生化学的および生理学的効果
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models and to inhibit the growth of tumor cells in vitro. It has also been found to have a protective effect on the liver and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide for lab experiments is its high potency and selectivity for specific receptors and enzymes. This allows researchers to study the effects of the compound on specific pathways and processes in the body. However, one limitation of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in clinical settings. Another area of research is the investigation of the compound's potential as a treatment for various types of cancer, including breast and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide and its effects on various physiological processes in the body.
科学的研究の応用
3,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
特性
IUPAC Name |
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-8-15(12-16(13)22-10-4-5-19(22)23)21-20(24)14-7-9-17(25-2)18(11-14)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFIZRGFSBQCNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
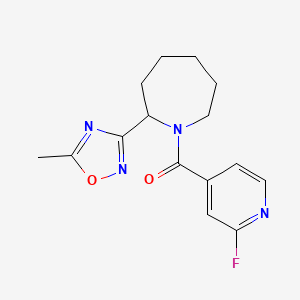
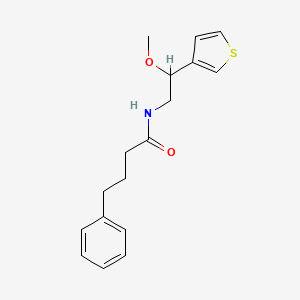
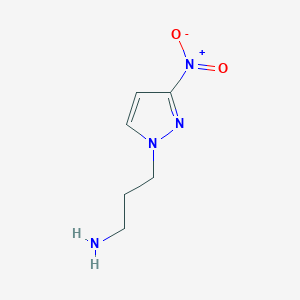
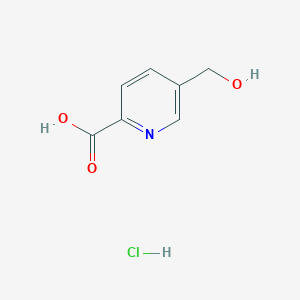
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)


![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
